![molecular formula C17H20N8 B6448561 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549023-62-1](/img/structure/B6448561.png)
3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
The compound “3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyrazine ring, a piperazine ring, and a pyrrolidine ring . It’s part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring from acyclic precursors . The synthesis process also involves reactions with (hetero)aromatic C-nucleophiles . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by several rings, including a pyrimidine ring, a pyrazine ring, a piperazine ring, and a pyrrolidine ring . The structure of the compound has been confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The compound is involved in several chemical reactions during its synthesis. It reacts with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid . More detailed information about the chemical reactions involving this compound is not available in the current resources.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with various molecular targets, making it a candidate for developing new cancer therapies .
Antiviral Applications
The compound’s unique structure enables it to bind effectively to viral proteins, inhibiting their function and preventing viral replication. This makes it a promising candidate for antiviral drug development, particularly against RNA viruses .
Neuroprotective Agents
Research has indicated that this compound can cross the blood-brain barrier and exhibit neuroprotective effects. It has potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neurons from oxidative stress and apoptosis .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators. This makes it a potential therapeutic agent for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Diabetes Management
Research has explored the compound’s potential in managing diabetes by enhancing insulin sensitivity and modulating glucose metabolism. It could be developed into a therapeutic agent for improving glycemic control in diabetic patients.
These applications highlight the versatility and potential of “3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile” in various fields of scientific research. Each application leverages the compound’s unique chemical structure to target specific biological pathways and mechanisms.
Pyrrolidine in Drug Discovery A brief review of the biological potential of indole derivatives [Design and discovery of 6-(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl
Future Directions
The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity . These compounds show promise for further development and could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various targets, including selective androgen receptor modulators (sarms) .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby modulating their activity.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may influence pathways related to the function of the targets it interacts with .
Pharmacokinetics
The pyrrolidine scaffold, a component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the bioavailability of the compound.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may modulate the activity of its target proteins, leading to changes in cellular processes .
properties
IUPAC Name |
3-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c18-12-14-17(20-4-3-19-14)25-9-7-24(8-10-25)16-11-15(21-13-22-16)23-5-1-2-6-23/h3-4,11,13H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJACRIGLXYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile |
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